(S)-2-Amino-1-{3-[(cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one
CAS No.:
Cat. No.: VC13458999
Molecular Formula: C15H29N3O
Molecular Weight: 267.41 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H29N3O |
|---|---|
| Molecular Weight | 267.41 g/mol |
| IUPAC Name | (2S)-2-amino-1-[3-[[cyclopropyl(methyl)amino]methyl]piperidin-1-yl]-3-methylbutan-1-one |
| Standard InChI | InChI=1S/C15H29N3O/c1-11(2)14(16)15(19)18-8-4-5-12(10-18)9-17(3)13-6-7-13/h11-14H,4-10,16H2,1-3H3/t12?,14-/m0/s1 |
| Standard InChI Key | DESYOLJQOWRHMA-PYMCNQPYSA-N |
| Isomeric SMILES | CC(C)[C@@H](C(=O)N1CCCC(C1)CN(C)C2CC2)N |
| SMILES | CC(C)C(C(=O)N1CCCC(C1)CN(C)C2CC2)N |
| Canonical SMILES | CC(C)C(C(=O)N1CCCC(C1)CN(C)C2CC2)N |
Introduction
Chemical Structure and Stereochemistry
The compound’s IUPAC name, (2S)-2-amino-1-[3-[[cyclopropyl(methyl)amino]methyl]piperidin-1-yl]-3-methylbutan-1-one, reflects its stereochemical precision. Key structural features include:
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Piperidine ring: A six-membered nitrogen-containing heterocycle providing conformational rigidity.
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Cyclopropyl-methyl-amino substituent: A strained cyclopropane ring fused to a methylamino group, enhancing metabolic stability and lipophilicity .
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Chiral center: The (S)-configuration at the amino ketone backbone is critical for enantioselective interactions with biological targets .
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₂₉N₃O | PubChem |
| Molecular Weight | 267.41 g/mol | VulcanChem |
| logP (Octanol-Water) | 1.5 (computed) | PubChem |
| Topological Polar Surface Area | 49.6 Ų | PubChem |
Synthesis and Optimization
Synthetic Routes
The compound is synthesized via multi-step organic reactions, often employing the Mannich reaction to construct the piperidine-cyclopropylamine framework . A representative pathway includes:
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Mannich Reaction: Condensation of a ketone, formaldehyde, and a secondary amine (e.g., cyclopropyl-methyl-amine) to form the piperidine intermediate .
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Chiral Resolution: Enzymatic or chromatographic separation to isolate the (S)-enantiomer.
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Functionalization: Introduction of the amino ketone moiety via nucleophilic acyl substitution.
Table 2: Synthesis Conditions and Yields
Challenges in Synthesis
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Cyclopropane Stability: The strained cyclopropane ring requires inert conditions to prevent ring-opening.
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Stereochemical Purity: Ensuring >99% enantiomeric excess (ee) demands advanced resolution techniques .
Pharmacological Properties
Mechanism of Action
Preliminary studies suggest the compound modulates neurotransmitter systems, particularly dopamine (D3) and serotonin (5-HT) receptors, through allosteric binding. Computational docking simulations highlight interactions with:
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D3 Receptor: Hydrogen bonding between the amino group and Asp110 residue.
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5-HT1A Receptor: Hydrophobic interactions with the cyclopropane group.
Table 3: In Vitro Pharmacological Data
| Target | Assay | IC₅₀/EC₅₀ | Source |
|---|---|---|---|
| D3 Dopamine Receptor | β-arrestin translocation assay | 0.8 µM | BenchChem |
| AChE | Ellman’s method | 12 µM | BenchChem |
| 5-HT1A Receptor | cAMP accumulation assay | 5.2 µM | VulcanChem |
Comparative Analysis with Structural Analogs
Table 4: Analog Comparison
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